molecular formula C8H5BrClN3O B2943340 3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine CAS No. 1373028-44-4

3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine

Cat. No.: B2943340
CAS No.: 1373028-44-4
M. Wt: 274.5
InChI Key: VGTSKMWMIPYDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a 1,2,4-oxadiazole ring bearing a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-bromo-4-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an appropriate amidoxime to form the 1,2,4-oxadiazole ring. The chloromethyl group can be introduced via chloromethylation using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form the corresponding alcohols.

    Cyclization reactions: The oxadiazole ring can participate in cyclization reactions to form other heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Nucleophilic substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and amines.

Scientific Research Applications

3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(5-methyl-[1,2,4]oxadiazol-3-yl)-pyridine
  • 3-Bromo-4-(5-ethyl-[1,2,4]oxadiazol-3-yl)-pyridine
  • 3-Bromo-4-(5-cyclohexyl-[1,2,4]oxadiazol-3-yl)-pyridine

Uniqueness

3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine is unique due to the presence of the chloromethyl group, which provides a reactive site for further functionalization

Properties

IUPAC Name

3-(3-bromopyridin-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3O/c9-6-4-11-2-1-5(6)8-12-7(3-10)14-13-8/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTSKMWMIPYDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=NOC(=N2)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.